molecular formula C18H19NO2S B5707208 N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide

N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide

Cat. No. B5707208
M. Wt: 313.4 g/mol
InChI Key: UGNBYZFRTRPOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide, commonly known as AMT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1960s and has been studied extensively for its potential use as a research chemical.

Mechanism of Action

AMT acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It also has affinity for other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors. The exact mechanism of action of AMT is not fully understood, but it is believed to modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMT are similar to those of other tryptamines. It can induce changes in mood, perception, and cognition, as well as alter sensory and motor function. AMT has also been shown to increase heart rate, blood pressure, and body temperature. The effects of AMT can last for several hours and can vary depending on the dose and route of administration.

Advantages and Limitations for Lab Experiments

AMT has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable and can be stored for long periods of time. However, there are also limitations to its use. AMT is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It also has potential health risks and must be handled with care.

Future Directions

There are several future directions for the study of AMT. One area of research is the development of new compounds that have similar effects to AMT but with fewer side effects. Another direction is the investigation of the potential therapeutic uses of AMT for mental health disorders. Additionally, the effects of AMT on different receptor subtypes and their downstream signaling pathways could be further explored to better understand its mechanism of action.
Conclusion:
N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide is a synthetic compound that has been extensively studied for its potential use as a research chemical. It has been shown to have a variety of biochemical and physiological effects, primarily acting as a serotonin receptor agonist. AMT has several advantages for use in lab experiments, but also has potential health risks and is a controlled substance in many countries. There are several future directions for the study of AMT, including the development of new compounds and investigation of its potential therapeutic uses.

Synthesis Methods

AMT can be synthesized through a multi-step process that involves the reaction of 3-acetylindole with 4-methylbenzyl mercaptan and acetic anhydride. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis method has been optimized over the years to improve the yield and purity of AMT.

Scientific Research Applications

AMT has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. It is commonly used as a reference compound for the study of other tryptamines and their effects on the central nervous system. AMT has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13-6-8-15(9-7-13)11-22-12-18(21)19-17-5-3-4-16(10-17)14(2)20/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNBYZFRTRPOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[(4-methylbenzyl)sulfanyl]acetamide

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